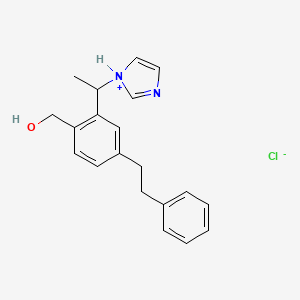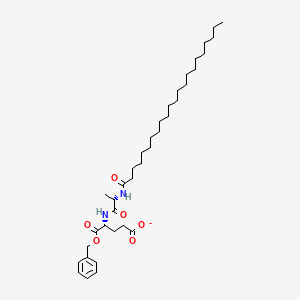
2-Pyridinecarboxylic acid, 3,6-dichloro-, mixt. with ((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxylic acid, 3,6-dichloro-, mixt. with ((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid is a chemical compound that combines two distinct molecules: 3,6-dichloro-2-pyridinecarboxylic acid and ((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid. This compound is known for its applications in various fields, including agriculture and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-2-pyridinecarboxylic acid typically involves the chlorination of 2-pyridinecarboxylic acid. This reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in the presence of a catalyst to ensure high yield and selectivity .
((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid is synthesized through the reaction of 3,5,6-trichloro-2-pyridinol with chloroacetic acid. This reaction is typically conducted in an organic solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Both components of the compound can undergo oxidation reactions. For example, 3,6-dichloro-2-pyridinecarboxylic acid can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Halogen atoms in the compounds can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Amino, thiol, and alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials and pharmaceuticals .
Biology
In biological research, these compounds are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules. They are also used in the development of herbicides and pesticides .
Medicine
In medicine, derivatives of these compounds are explored for their therapeutic potential. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry
Industrially, these compounds are used in the formulation of herbicides and pesticides. They are effective in controlling broadleaf weeds and are used in agricultural practices to enhance crop yield .
Wirkmechanismus
The mechanism of action of these compounds involves their interaction with specific molecular targets. For example, as herbicides, they inhibit the growth of weeds by interfering with essential biochemical pathways. They may inhibit enzymes involved in amino acid synthesis or disrupt cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clopyralid: 3,6-dichloro-2-pyridinecarboxylic acid.
Picloram: 4-amino-3,5,6-trichloropicolinic acid.
Triclopyr: 3,5,6-trichloro-2-pyridinol.
Uniqueness
The uniqueness of 2-Pyridinecarboxylic acid, 3,6-dichloro-, mixt. with ((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid lies in its combined properties. The mixture exhibits enhanced herbicidal activity and broader spectrum efficacy compared to individual components. This makes it a valuable tool in agricultural practices .
Eigenschaften
CAS-Nummer |
77621-86-4 |
|---|---|
Molekularformel |
C13H7Cl5N2O5 |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
3,6-dichloropyridine-2-carboxylic acid;2-(3,5,6-trichloropyridin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C7H4Cl3NO3.C6H3Cl2NO2/c8-3-1-4(9)7(11-6(3)10)14-2-5(12)13;7-3-1-2-4(8)9-5(3)6(10)11/h1H,2H2,(H,12,13);1-2H,(H,10,11) |
InChI-Schlüssel |
BEMBXDXLVANDEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)Cl.C1=C(C(=NC(=C1Cl)Cl)OCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
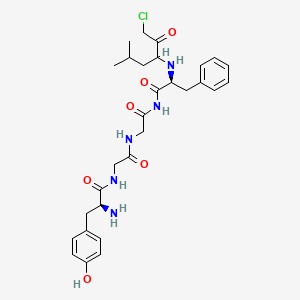
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)
![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
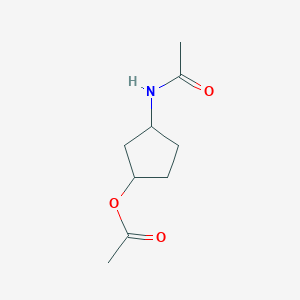
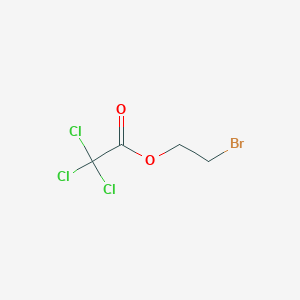
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)

